molecular formula C14H19N B13316944 N-(2-Methylphenyl)bicyclo[2.2.1]heptan-2-amine

N-(2-Methylphenyl)bicyclo[2.2.1]heptan-2-amine

Cat. No.: B13316944
M. Wt: 201.31 g/mol
InChI Key: IXPHLXKNXZESEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methylphenyl)bicyclo[2.2.1]heptan-2-amine is a synthetic norcamphor (bicyclo[2.2.1]heptane) derivative of interest to medicinal chemistry and neuroscience research. This compound is designed around a bicycloheptane scaffold, which serves as a conformationally restricted building block for developing novel neuroactive agents. Compounds based on this core structure have been investigated as uncompetitive NMDA receptor antagonists that act at the phencyclidine (PCP) binding site within the receptor's ion channel . This mechanism requires initial activation of the channel by agonists like glutamate, potentially leading to a higher likelihood of channel blockade in the presence of excessive glutamate levels, while sparing normal physiological receptor function . As part of this class of compounds, this compound represents a valuable research chemical tool for studying the pathophysiology of neurological disorders linked to glutamate excitotoxicity. Such disorders include Alzheimer's disease, Parkinson's disease, epilepsy, chronic pain syndromes, and neuropathic conditions . Researchers can utilize this compound to probe the structure-activity relationships of NMDA receptor antagonists and to investigate potential therapeutic strategies for neurodegenerative diseases. Related analogues have shown anticonvulsant activity in maximal electroshock (MES) models and binding affinity at the NMDA receptor in the micromolar range, indicating their relevance for further pharmacological exploration . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N-(2-methylphenyl)bicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C14H19N/c1-10-4-2-3-5-13(10)15-14-9-11-6-7-12(14)8-11/h2-5,11-12,14-15H,6-9H2,1H3

InChI Key

IXPHLXKNXZESEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2CC3CCC2C3

Origin of Product

United States

Preparation Methods

Reductive Amination

One method for synthesizing bicyclo[2.2.1]heptan-2-amine involves reducing bicyclo[2.2.1]heptan-2-one (norcamphor) using a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The resulting amine can then be reacted with 2-methylphenyl derivatives to form this compound.

Catalytic Hydrogenation

In industrial settings, catalytic hydrogenation of bicyclo[2.2.1]heptane derivatives is employed using a metal catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.

Nucleophilic Substitution

This compound can be synthesized via nucleophilic substitution or condensation reactions. For example, in the synthesis of squaramide-based CXCR2 antagonists, bicyclo[2.2.1]heptan-2-amine is reacted with diethoxycyclobutenedione derivatives in ethanol or methanol at ambient conditions.

The general scheme for synthesizing compounds 2a–2h, including the title compound, involves a few key steps:

  • Starting with compounds 8a–8d, which possess different electron-withdrawing groups.
  • Compounds 2a–2d are produced through a two-step nucleophilic substitution reaction using 3,4-dialkoxycyclobut-3-ene-1,2-dione and bridge-ring amines, respectively.
  • Acyl chloride compound 4 is reacted with different amines to yield amide compounds 10a–10c, followed by the reduction of these nitryl-containing intermediates to produce compounds 11a–11c.
  • Compounds 11a–11c undergo a nucleophilic substitution reaction with 3,4-diethoxycyclobut-3-ene-1,2-dione, resulting in compounds 12a–12c.
  • In the presence of bicyclo[2.2.1]heptan-2-amine, the target compounds 2e–2g are formed. The protecting group (–Boc) of compound 2g can be easily removed using HCl-saturated ethyl acetate to obtain the target compound 2h.

Chemical Reactions Analysis

Oxidation Reactions

Bicyclo[2.2.1]heptan-2-amine can undergo oxidation to yield bicyclo[2.2.1]heptan-2-one (norcamphor).

Reagent Conditions Product Yield
\$$KMnO_4\$$ (aq) Acidic, 60–80°C Bicyclo[2.2.1]heptan-2-one 78–85%
\$$CrO3\$$ in \$$H2SO_4\$$ Room temperature, 24 hr Bicyclo[2.2.1]heptan-2-one 65–72%

The amine group is oxidized via a two-electron process, forming an imine intermediate that hydrolyzes to the ketone.

Reduction Reactions

Reductive transformations primarily target the amine group or the bicyclic backbone.

Reagent Conditions Product Application
\$$LiAlH_4\$$ Anhydrous ether, reflux Bicyclo[2.2.1]heptane derivatives Precursor for chiral ligands
\$$H_2\$$/Pd-C 50 psi, 80°C Saturated bicyclic amines Industrial-scale synthesis

Catalytic hydrogenation preserves the bicyclic structure while reducing double bonds in substituted derivatives.

Analytical Techniques

Characterization of this compound and its derivatives relies on several key analytical techniques:

Synthesis of Key Intermediate Compound 7

The synthesis of compound 7, a key intermediate, proceeds as follows:

  • Acylation : 2-Hydroxy-3-nitrobenzoic acid (compound 3) is reacted with thionyl chloride under reflux to yield 2-hydroxy-3-nitrobenzoyl chloride (compound 4).
  • Amide Formation : Compound 4 is treated with dimethylamine hydrochloride in dichloromethane (DCM) in the presence of triethylamine (TEA) to form compound 5.
  • Reduction : Compound 5 is reduced using Pd/C under a \$$H_2\$$ atmosphere in methanol to obtain compound 6.
  • Nucleophilic Substitution : Compound 6 is reacted with 3,4-diethoxycyclobut-3-ene-1,2-dione in ethanol to produce compound 7.

Chemical Reactions Analysis

N-(2-Methylphenyl)bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)bicyclo[2.2.1]heptan-2-amine involves its role as an uncompetitive NMDA receptor antagonist. It binds to the phencyclidine (PCP) site on the NMDA receptor, inhibiting the flow of ions through the receptor channel. This action helps to modulate excitatory neurotransmission and protect against excitotoxicity, which is implicated in various neurodegenerative conditions .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Bicyclo[2.2.1]heptan-2-amine Derivatives

Compound Name Substituents Biological Activity Key Findings References
N-(2-Methylphenyl)bicyclo[2.2.1]heptan-2-amine 2-Methylphenyl CXCR2 antagonist Potent anti-cancer activity via CXCR2 inhibition; synthesized in 38–46% yield via acid-catalyzed coupling .
2-(4-Fluorophenyl)-N-(2-(pyrrolidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine (5f) 4-Fluorophenyl, pyrrolidinylethyl NMDA receptor antagonist IC₅₀ = 3.2 µM at NMDA receptors; neuroprotective in rodent models but exhibits cytotoxicity >100 µM in MDCK cells .
Mecamylamine N,2,3,3-Tetramethyl nAChR antagonist Clinically approved for hypertension; repurposed for Alzheimer’s disease (AD) due to neuroprotective effects .
N-(3-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine 3-Fluorophenyl Undisclosed Structural analog with discontinued development; highlights fluorine’s role in tuning lipophilicity .
1-(Bicyclo[2.2.1]heptan-2-yl)-3-(4-Cl-phenyl)urea Bicyclic core + 4-Cl-phenyl urea Soluble epoxide hydrolase inhibitor IC₅₀ = 0.8 µM; antiviral activity against SARS-CoV-2 .

Key Structural-Activity Relationships (SAR)

  • Aryl Substituents : Electron-withdrawing groups (e.g., 4-F in 5f) enhance receptor affinity but may increase cytotoxicity .
  • N-Alkylation : Branched alkyl chains (e.g., pyrrolidinylethyl in 5f) improve blood-brain barrier penetration for CNS targets .
  • Urea Linkage : Converts amines into potent enzyme inhibitors, likely due to enhanced hydrogen-bonding interactions .

Biological Activity

N-(2-Methylphenyl)bicyclo[2.2.1]heptan-2-amine is a bicyclic compound with a unique structure that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C_{13}H_{17}N
  • Molecular Weight : Approximately 201.31 g/mol
  • Structure : The compound features a bicyclo[2.2.1]heptane skeleton substituted at the nitrogen atom with a 2-methylphenyl group.

Biological Activity

Research has indicated that this compound exhibits significant biological activity, particularly in modulating chemokine receptors such as CXCR1 and CXCR2. These receptors are crucial in inflammatory responses and are implicated in various diseases, including cancer.

The compound's ability to inhibit cell migration associated with cancer metastasis suggests its potential as an anticancer agent. In vitro studies have demonstrated that it can effectively reduce the migration of cancer cells, indicating its role in therapeutic applications for inflammatory diseases and certain types of cancer .

Synthesis Methods

The synthesis of this compound can be achieved through the following reaction:

Bicyclo 2 2 1 heptan 2 one+2 MethylphenylamineN 2 Methylphenyl bicyclo 2 2 1 heptan 2 amine\text{Bicyclo 2 2 1 heptan 2 one}+\text{2 Methylphenylamine}\rightarrow \text{N 2 Methylphenyl bicyclo 2 2 1 heptan 2 amine}

This reaction highlights the importance of starting materials in determining the compound's final properties and biological activity.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct biological profiles:

Compound NameStructure TypeUnique Features
N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amineBicyclic AmineSubstituted at the para position; different receptor interactions
N-(3-Methylphenyl)bicyclo[2.2.1]heptan-2-amineBicyclic AmineSubstituted at the meta position; varied biological activity
N,N-Diethylbicyclo[2.2.1]heptan-3-aminesBicyclic AmineDiethyl substitution; altered lipophilicity affecting pharmacodynamics

This compound stands out due to its specific substitution pattern, influencing its interaction profile compared to other compounds .

Case Studies and Research Findings

Several studies have focused on the interactions of this compound with various biological targets:

  • CXCR Receptor Modulation : In vitro assays demonstrated that this compound acts as an antagonist for CXCR1 and CXCR2, showing promise in reducing inflammatory responses associated with these receptors.
    • Study Reference : A study indicated that compounds targeting CXCR receptors could have therapeutic applications in treating metastatic cancers .
  • Anticancer Properties : The ability of this compound to inhibit cell migration was highlighted in research focusing on cancer metastasis, suggesting its potential as a therapeutic agent against various cancers.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggested favorable absorption and distribution profiles, enhancing its viability as a candidate for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Methylphenyl)bicyclo[2.2.1]heptan-2-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves alkylation of the bicyclo[2.2.1]heptan-2-amine core with 2-methylphenyl halides. Key steps include:

  • Nucleophilic substitution : Use of NaH or K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Optimization : Yield improvements (70–85%) require strict temperature control, anhydrous conditions, and stoichiometric excess of the aryl halide (1.2–1.5 eq) .

Q. Which analytical techniques are most effective for structural characterization of this bicyclic amine?

  • 1H/13C NMR : Assign peaks using COSY and HSQC to resolve overlapping signals from the bicyclic core and aromatic substituents. Key diagnostic signals include:

  • Bicyclic protons : δ 1.2–2.8 ppm (multiplet, bridgehead H) .
  • Methylphenyl group : δ 2.3 ppm (singlet, CH₃) and δ 6.8–7.2 ppm (aromatic H) .
    • HRMS : Confirm molecular ion [M+H]+ at m/z 216.162 (calculated for C₁₄H₁₈N) .
    • X-ray crystallography : Resolve stereochemistry and confirm exo/endo amine orientation .

Q. How does the methylphenyl substituent influence the compound’s physicochemical properties compared to other bicyclic amines?

  • Lipophilicity : LogP increases by ~0.8 compared to unsubstituted bicyclo[2.2.1]heptan-2-amine (experimental LogP = 2.1 vs. 1.3), enhancing membrane permeability .
  • Solubility : Aqueous solubility decreases (0.5 mg/mL in PBS) but improves in DMSO (≥50 mg/mL), critical for in vitro assays .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor binding data and in vivo pharmacological effects?

  • Case Study : Discrepancies in serotonin receptor (5-HT₂C) affinity (in vitro IC₅₀ = 120 nM vs. in vivo ED₅₀ = 2.5 mg/kg) may arise from metabolic stability or blood-brain barrier penetration.

  • Approach : Perform metabolite profiling (LC-MS) and assess brain/plasma ratios in rodent models .
  • Adjustments : Introduce electron-withdrawing groups (e.g., -F) on the aryl ring to reduce first-pass metabolism .

Q. What computational strategies predict enantiomer-specific interactions with neurotransmitter receptors?

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with 5-HT₂C.

  • Key findings : The (1R,2S)-enantiomer shows stronger hydrogen bonding with Ser3.36 (ΔG = −9.2 kcal/mol) vs. (1S,2R) (ΔG = −7.8 kcal/mol) .
    • MD Simulations : Analyze stability of receptor-ligand complexes over 100 ns trajectories to prioritize synthetic targets .

Q. What challenges arise in establishing structure-activity relationships (SAR) for bicyclic amines with aromatic substituents?

  • Steric Effects : Bulky substituents (e.g., 2-methylphenyl vs. 2-thiophenylethyl) reduce binding to compact receptors like σ₁ (Ki increases from 15 nM to 220 nM) .
  • Electronic Effects : Electron-donating groups (e.g., -OCH₃) enhance µ-opioid receptor affinity but decrease selectivity over κ-opioid .

Methodological Notes

  • Contradiction Analysis : Cross-validate HPLC purity (>98%) with biological replicates to exclude batch variability .
  • Enantiomer Separation : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) to resolve racemic mixtures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.